molecular formula C6H11NO2 B13173616 1-(4-Aminooxolan-3-yl)ethan-1-one

1-(4-Aminooxolan-3-yl)ethan-1-one

Cat. No.: B13173616
M. Wt: 129.16 g/mol
InChI Key: AKMVHINFVPLBAU-UHFFFAOYSA-N
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Description

1-(4-Aminooxolan-3-yl)ethan-1-one is a versatile chemical intermediate designed for advanced research and development. This compound features a ketone group and a primary amine group integrated within an oxolane (tetrahydrofuran) ring system, making it a valuable scaffold for constructing more complex molecules. Its structure is particularly significant in medicinal chemistry and drug discovery. The reactive ketone group can undergo nucleophilic addition reactions and is a common precursor in synthesizing various heterocycles . The presence of the amine group on the ring allows for further functionalization via amide bond formation or reductive amination, facilitating its incorporation into larger molecular architectures. Researchers can utilize this compound as a key building block in the synthesis of potential pharmacologically active molecules. Compounds with similar 1,2-dicarbonyl and amine motifs are frequently explored for their biological activities and are found in structures ranging from antiviral to anticancer agents . Furthermore, the oxolane ring is a common motif in sugar chemistry and can influence the overall pharmacokinetic properties of a drug candidate. This compound is provided with high purity and is intended for Research Use Only. It is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)ethanone

InChI

InChI=1S/C6H11NO2/c1-4(8)5-2-9-3-6(5)7/h5-6H,2-3,7H2,1H3

InChI Key

AKMVHINFVPLBAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COCC1N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 4 Aminooxolan 3 Yl Ethan 1 One

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic properties, making it a key center for a range of chemical transformations.

Acylation and Alkylation Reactions

The primary amine of 1-(4-Aminooxolan-3-yl)ethan-1-one is readily susceptible to acylation. This reaction involves the treatment with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). For instance, reacting the compound with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-acetyl-oxolan-3-yl)acetamide. researchgate.net This type of reaction is fundamental in synthetic chemistry, often employed to protect the amine group or to introduce new functionalities.

Alkylation of the amino group can also be achieved using alkyl halides. This reaction can proceed through mono- or di-alkylation, depending on the reaction conditions and the stoichiometry of the reagents, leading to the formation of secondary and tertiary amines, respectively.

Table 1: Examples of Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride (CH₃COCl) N-acylated amide
Acylation Acetic Anhydride ((CH₃CO)₂O) N-acylated amide

Condensation Reactions Leading to Imines or Enamines

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. The reaction with an aldehyde or ketone typically results in the formation of an imine (often referred to as a Schiff base) through the elimination of a water molecule. researchgate.netrsc.org These imines are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic systems.

Depending on the structure of the carbonyl partner and the reaction conditions, the formation of an enamine is also a possible pathway, particularly if the carbonyl compound has an α-hydrogen.

Nucleophilic Reactivity of the Amino Group

The fundamental reactivity of the amino group is defined by its nucleophilicity. researchgate.net The lone pair of electrons on the nitrogen atom enables it to attack electron-deficient centers. This nucleophilic character is the basis for its reactions with alkyl halides, acylating agents, and carbonyl compounds. The reactivity can be compared to other nucleophilic amino acids which show a high propensity to react with electrophiles. nih.govrsc.org For example, it can participate in Michael addition reactions, attacking α,β-unsaturated carbonyl compounds to form new carbon-nitrogen bonds. youtube.com

Formation of Derivatives for Further Synthetic Elaborations

The reactions at the amine functionality provide a gateway to a wide array of derivatives with potential applications in further synthetic sequences. Acylation can be used as a protective strategy to temporarily mask the reactivity of the amine while other parts of the molecule are being modified. researchgate.net The resulting amides can also be starting points for more complex structures.

Condensation reactions leading to imines open up pathways for the synthesis of various heterocyclic compounds through cyclization reactions. researchgate.net For instance, the imine can be an intermediate in the synthesis of pyridines, pyrimidines, or other nitrogen-containing rings, which are common scaffolds in medicinal chemistry. researchgate.net

Reactivity of the Ethan-1-one Carbonyl Group

The ethan-1-one moiety features an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. libretexts.orgmasterorganicchemistry.com The polarization of the carbon-oxygen double bond makes the carbon atom partially positive and thus susceptible to reaction with a wide range of nucleophiles.

Nucleophilic Addition Reactions (e.g., with Organometallics, Hydrides)

Nucleophilic addition is the most characteristic reaction of the carbonyl group. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com

Reaction with Organometallics: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add to the carbonyl group of the ethan-1-one. This reaction, after an aqueous workup, results in the formation of a tertiary alcohol. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of substituents. libretexts.orgacademie-sciences.fr

Reaction with Hydrides: The ketone can be reduced to a secondary alcohol using hydride-donating reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent that can selectively reduce ketones in the presence of less reactive functional groups, while LiAlH₄ is a more powerful reducing agent. academie-sciences.fr This reduction is a fundamental transformation in organic synthesis.

Table 2: Nucleophilic Addition Reactions at the Carbonyl Group

Reagent Type Specific Example Product Type
Organometallic Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol
Organometallic n-Butyllithium (n-BuLi) Tertiary Alcohol
Hydride Sodium Borohydride (NaBH₄) Secondary Alcohol

Enolate Chemistry and α-Functionalization of the Ketone

The presence of a ketone functional group makes this compound amenable to reactions involving enolate intermediates. masterorganicchemistry.com Enolates are powerful nucleophiles crucial for the formation of carbon-carbon bonds at the α-position (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.combham.ac.uk

Deprotonation at one of the two α-carbons—the methyl group or the C3 methine of the oxolane ring—generates the corresponding enolate. The choice of base and reaction conditions dictates which enolate is formed. pitt.edu

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the rapid removal of the more accessible and kinetically acidic proton from the methyl group. pitt.eduyoutube.com This "kinetic enolate" can then react with various electrophiles.

Thermodynamic Enolate: In contrast, using a weaker base in a protic solvent at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted, and thus more stable, "thermodynamic enolate" at the C3 position of the oxolane ring. bham.ac.ukpitt.edu

Once formed, these enolates can undergo various α-functionalization reactions :

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-carbon, extending the carbon chain.

Halogenation: In the presence of acid or base, the enolate can react with halogens (Cl₂, Br₂, I₂) to yield α-halogenated ketones. masterorganicchemistry.compitt.edu This reaction often proceeds rapidly, and in the case of methyl ketones under basic conditions, can lead to the haloform reaction. pitt.edu

Aldol (B89426) Reactions: The enolate can act as a nucleophile, attacking another carbonyl compound (including another molecule of itself in a self-condensation) to form a β-hydroxy ketone, the hallmark of an aldol addition. libretexts.org

The regioselectivity of these reactions provides a pathway to a diverse range of substituted oxolane derivatives.

Oxidative and Reductive Transformations of the Carbonyl

The carbonyl group of this compound is a primary site for oxidative and reductive transformations.

Reductive Transformations: The ketone can be readily reduced to a secondary alcohol, yielding 1-(4-aminooxolan-3-yl)ethan-1-ol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. NaBH₄ is a milder reagent, compatible with a wider range of functional groups, while LiAlH₄ is much more reactive.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (such as Pt, Pd, or Ni) can also effect the reduction of the ketone.

Oxidative Transformations: Ketones are generally resistant to oxidation compared to aldehydes. However, under specific conditions, they can undergo oxidative cleavage.

Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to convert it into an ester. For this compound, this would likely result in the formation of an acetate (B1210297) ester, with insertion of an oxygen atom between the carbonyl carbon and either the methyl group or the oxolane ring.

Oxidative Cleavage: Strong oxidizing agents like permanganate (B83412) or dichromate under harsh conditions (heat, strong acid/base) can cleave the bonds adjacent to the carbonyl group, leading to the decomposition of the molecule. The presence of carbonyl groups in biological systems, such as proteins, can also be a marker for oxidative damage. nih.gov

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The stability of the tetrahydrofuran (B95107) (oxolane) ring is a key feature of the molecule's structure. However, under certain conditions, it can participate in ring-opening and rearrangement reactions.

Cleavage Reactions of the Tetrahydrofuran Ring

The tetrahydrofuran ring is a cyclic ether. Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Sₙ2 mechanism). This would break the C-O bond, opening the ring to form a halo-alcohol derivative. The specific product would depend on which C-O bond is cleaved and any subsequent reactions of the ketone or amine moieties under the harsh acidic conditions.

Isomerization and Ring Expansion/Contraction

While less common for a stable five-membered ring like tetrahydrofuran compared to strained rings like oxetanes, isomerization is conceivable under certain catalytic or photochemical conditions. nih.gov Rearrangements could potentially be triggered by the neighboring functional groups. For instance, intramolecular reactions involving the amine or the enolate of the ketone could, in principle, lead to bicyclic intermediates that might rearrange to different ring systems. However, such transformations would likely require specific and forcing conditions and are not considered typical pathways for this scaffold.

Participation in Annulation and Cyclization Reactions

The juxtaposition of the amino group and the ketone moiety provides a versatile platform for annulation and cyclization reactions, leading to the synthesis of fused heterocyclic systems. This reactivity pattern is analogous to that of ortho-amino aromatic ketones, which are valuable precursors for a wide array of medicinally relevant heterocycles. researchgate.netnih.gov

Formation of Fused Heterocyclic Systems (e.g., Oxazole (B20620), Triazole, Pyrimidine (B1678525), Quinolone)

The 1,2-relationship between the ketone's electrophilic carbonyl carbon and the amine's nucleophilic nitrogen atom is key to forming fused five- and six-membered rings.

Fused Oxazoles: Condensation with a carboxylic acid, acid chloride, or anhydride could lead to the formation of an intermediate amide, which upon cyclization and dehydration would yield an oxazole ring fused to the oxolane core.

Fused Pyrimidines: Reaction with 1,3-dicarbonyl compounds (like β-ketoesters or malonates) in a condensation reaction is a classic strategy for constructing pyrimidine rings. beilstein-journals.org This would involve the amino group and the α-methyl group of the ketone participating in a sequence of condensation and cyclization steps to form a fused dihydropyrimidine (B8664642) system, which could be subsequently oxidized to the aromatic pyrimidine.

Fused Quinolones: A similar strategy, known as the Friedländer annulation, involves reacting the amino-ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl (e.g., another ketone or aldehyde). This would lead to the formation of a fused quinolone-like ring system. nih.gov

Fused Triazoles: The formation of a triazole ring would typically require introducing two adjacent nitrogen atoms. This could be achieved, for example, by converting the amine to an azide, followed by an intramolecular cycloaddition with an enamine derivative of the ketone, or by reacting the amino-ketone with a reagent containing a pre-formed N-N bond. researchgate.net

These cyclization reactions highlight the potential of this compound as a valuable building block in medicinal and materials chemistry for the creation of complex heterocyclic architectures. beilstein-journals.org

Intermolecular and Intramolecular Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

There is no available scientific literature that describes the participation of this compound in either intermolecular or intramolecular cycloaddition reactions. The potential for the nitrogen atom to act as a part of a 1,3-dipole, for instance, in the formation of an azomethine ylide, has not been explored for this specific molecule. Consequently, no data on reaction conditions, dipolarophiles, or the resulting cycloadducts can be presented.

Catalyst-Mediated Transformations for Novel Ring Systems

Similarly, a thorough search of the literature did not yield any studies on catalyst-mediated transformations of this compound to form novel ring systems. The rich reactivity often observed with transition metal or Lewis acid catalysis in transforming heterocyclic structures has not been documented for this compound. Therefore, no research findings regarding specific catalysts, reaction pathways, or the structures of any new ring systems derived from this compound can be reported.

Advanced Characterization Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 1-(4-Aminooxolan-3-yl)ethan-1-one, one would expect to see signals corresponding to the methyl protons of the acetyl group, the methine protons at positions 3 and 4 of the oxolane ring, the methylene (B1212753) protons at positions 2 and 5, and the protons of the amino group. The coupling patterns between the protons on C3 and C4 would be crucial for establishing their relative stereochemistry (cis/trans).

¹³C NMR: This spectrum would show the number of unique carbon atoms. For this compound, six distinct carbon signals would be anticipated: the carbonyl carbon, the methyl carbon of the acetyl group, and the four carbons of the oxolane ring. The chemical shifts would confirm the presence of the ketone and the influence of the oxygen and nitrogen atoms on the ring carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would definitively establish which protons are coupled to each other, confirming the sequence of atoms in the ring. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, for instance, from the acetyl methyl protons to the carbonyl carbon and the C3 of the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry is used to determine the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Typically using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the molecular formula, C₆H₁₁NO₂.

Fragmentation Analysis: The mass spectrum also reveals fragmentation patterns, where the molecule breaks apart in a predictable way. Key fragments for this compound might include the loss of the acetyl group or fragmentation of the oxolane ring, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. Key signals would include a strong C=O stretch for the ketone group (typically ~1710 cm⁻¹), N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-O-C stretching for the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural evidence. This technique maps the electron density of the atoms in the crystal, revealing:

The precise three-dimensional arrangement of all atoms.

Exact bond lengths and bond angles.

The relative stereochemistry of the substituents on the oxolane ring (i.e., whether the amino and acetyl groups are on the same or opposite sides of the ring).

Intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography)

Chromatographic methods are essential for the isolation and purification of the target compound from a reaction mixture and for assessing its purity.

Column Chromatography: Following its synthesis, this compound would likely be purified using silica (B1680970) gel column chromatography. researchgate.net The polarity of the solvent system (eluent) would be optimized to separate the product from starting materials and byproducts. researchgate.net

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC could be used for final purity analysis, providing a quantitative measure of the compound's purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published data available.

Conformational Analysis and Stereochemical Predictions

No published data available.

Molecular Dynamics Simulations for Intermolecular Interactions

No published data available.

Reaction Pathway Modeling and Transition State Analysis

No published data available.

Structure-Property Relationship Studies (Excluding Prohibited Properties)

No published data available.

Applications As a Synthetic Building Block in Advanced Organic and Materials Synthesis

Precursor to Complex Heterocyclic Compounds

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule makes 1-(4-Aminooxolan-3-yl)ethan-1-one an ideal starting material for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation mechanisms where the amine and ketone functionalities react with other bifunctional reagents to form new rings.

Detailed Research Findings: The synthesis of heterocyclic compounds from amino ketone precursors is a well-established strategy in organic chemistry. For instance, β-aminoketones are known precursors for a multitude of nitrogen-containing heterocycles. rsc.org The reaction of the primary amine of this compound with a 1,3-dicarbonyl compound, via a Knorr-type pyrrole synthesis, can yield highly substituted pyrroles. Similarly, condensation with 1,2-dicarbonyl compounds can lead to the formation of pyrazine rings. The Paal-Knorr synthesis, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine, can be adapted by using the amino group of the title compound to construct pyrrole derivatives.

Furthermore, the compound can participate in multi-component reactions to build more complex heterocyclic systems in a single step. For example, reaction with an aldehyde and a β-ketoester in a Hantzsch-type reaction could potentially yield dihydropyridine derivatives fused or substituted with the oxolane ring. These heterocyclic products are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. researchgate.netrsc.orgbeilstein-journals.org

Table 1: Potential Heterocyclic Scaffolds from this compound
Co-Reactant TypeReaction TypeResulting Heterocycle
1,4-DiketonePaal-Knorr SynthesisSubstituted Pyrrole
1,2-DiketoneCondensationSubstituted Pyrazine
β-Ketoester & AldehydeHantzsch Dihydropyridine SynthesisSubstituted Dihydropyridine
Hydrazine derivativeCondensationSubstituted Pyrazole

Chiral Auxiliary or Chiral Pool Starting Material for Asymmetric Synthesis

The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and sugars, which can be used as starting materials for the synthesis of complex chiral molecules. This compound, possessing two adjacent stereocenters on a rigid five-membered ring, is an ideal candidate for a chiral pool synthon, provided it can be synthesized in an enantiomerically pure form.

Detailed Research Findings: The effectiveness of a chiral auxiliary relies on its ability to rigidly control the spatial orientation of reactants in a chemical transformation, thereby directing the formation of one stereoisomer over another. wikipedia.orgsigmaaldrich.com The oxolane ring in this compound provides significant conformational rigidity, which is a highly desirable feature. This is analogous to other successful auxiliaries like the cis-1-amino-2-hydroxyindan derivatives, where a rigid cyclic structure leads to high diastereofacial selectivity in reactions such as aldol (B89426) condensations. scispace.com

The amine group can be temporarily attached to a prochiral substrate, for example, by forming an imine or enamine. The chiral environment established by the oxolane scaffold would then direct the approach of a reagent to one face of the molecule, leading to a stereoselective bond formation. harvard.edu For instance, the enolate formed from an N-acylated derivative could undergo highly diastereoselective alkylation or aldol reactions. harvard.edu After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. This strategy is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Table 2: Potential Applications in Asymmetric Synthesis
ApplicationMechanismPotential Outcome
Chiral AuxiliaryTemporary covalent bonding to a substrate to direct a stereoselective reaction (e.g., alkylation, aldol addition). harvard.eduSynthesis of enantiomerically enriched α-substituted carboxylic acids or β-hydroxy ketones.
Chiral LigandCoordination to a metal catalyst to create a chiral catalytic environment.Enantioselective reductions, oxidations, or C-C bond-forming reactions.
Chiral Building BlockIncorporation of its intact chiral scaffold into the final target molecule.Synthesis of complex natural products or pharmaceuticals containing a substituted amino-alcohol or related fragment.

Integration into Polymeric Architectures

The bifunctional nature of this compound allows it to serve as a monomer in the synthesis of various polymers through step-growth polymerization. The primary amine is particularly well-suited for forming strong, stable linkages.

Detailed Research Findings: The primary amine can undergo polycondensation with difunctional monomers such as diacyl chlorides or dicarboxylic acids to produce polyamides, or with diisocyanates to form polyureas. The incorporation of the rigid and polar oxolane-ketone moiety into the polymer backbone would be expected to significantly influence the material's properties. It could increase the glass transition temperature (Tg) due to the rigidity of the ring, enhance hydrophilicity and moisture absorption due to the polar ether and ketone groups, and provide sites for hydrogen bonding, thereby affecting solubility and mechanical strength. The synthesis of poly(α-amino acid)s from the ring-opening polymerization of N-carboxyanhydrides is a related area where amine-initiated polymerization is key. frontiersin.org While the polymerization of aminoketones is less common, the principles of polycondensation are directly applicable. mdpi.com

Table 3: Polymer Architectures Incorporating this compound
Polymer TypeRequired Co-monomerResulting LinkagePotential Property Modification
PolyamideDiacyl Chloride or Dicarboxylic AcidAmide Bond (-CO-NH-)Increased rigidity, higher glass transition temperature, enhanced polarity.
PolyureaDiisocyanateUrea Bond (-NH-CO-NH-)Strong hydrogen bonding networks, potential for elastomeric properties.
Polyimine (Schiff Base Polymer)DialdehydeImine Bond (-C=N-)Potential for conductive or stimuli-responsive materials.

Role in the Construction of Organic Frameworks (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

Crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers) that self-assemble into extended, ordered networks. The functional groups on this compound make it a promising candidate for incorporation into these advanced materials.

Detailed Research Findings:

Metal-Organic Frameworks (MOFs): In MOFs, organic linkers connect metal ions or clusters. The primary amine and the ketone's carbonyl oxygen in this compound can both act as Lewis basic sites to coordinate with metal centers. researchgate.net Amino-functionalized linkers are widely used to tune the properties of MOFs, enhancing their selectivity for gas adsorption (e.g., CO2) or their performance in catalysis. rsc.orgmdpi.com By using this compound as a co-linker or by modifying a primary linker with it, one could introduce both polarity and chirality into the pores of a MOF.

Covalent Organic Frameworks (COFs): COFs are built from organic linkers joined by strong covalent bonds. The most common reaction for forming COFs is the condensation of amines with aldehydes to form highly stable imine-linked frameworks. acs.org The primary amine of this compound makes it directly suitable for this type of synthesis. When reacted with a tritopic aldehyde linker (e.g., 1,3,5-triformylbenzene), it would act as a capping agent, functionalizing the pores of the resulting 2D COF. This introduces the chiral oxolane-ketone moiety into the framework, which could be exploited for enantioselective separations or asymmetric catalysis. Post-synthetic modification of COFs by introducing amino groups is a known strategy to enhance functionality. rsc.orgnih.gov Using an amino-functionalized building block from the outset provides a more direct route to these materials. acs.org

Table 4: Role in Porous Organic Frameworks
Framework TypeRole of CompoundBonding InteractionPotential Application
Metal-Organic Framework (MOF)Functional Linker or ModulatorCoordination of N/O atoms to metal centers. researchgate.netChiral catalysis, selective gas separation. rsc.org
Covalent Organic Framework (COF)Pore-functionalizing Building BlockCovalent imine bond formation. acs.orgEnantioselective adsorption, heterogeneous asymmetric catalysis.

Design and Synthesis of Molecular Probes and Sensors (Chemical, not biological)

Molecular probes are compounds designed to detect the presence of a specific chemical species (analyte) through a measurable change in one of their properties, most commonly fluorescence. The design typically involves a binding site for the analyte and a signaling unit (fluorophore).

Detailed Research Findings: this compound can serve as an excellent analyte binding site. The amine and ketone groups, along with the ether oxygen of the oxolane ring, can form a coordination pocket suitable for binding metal ions. To create a sensor, this binding unit must be chemically linked to a fluorophore.

A straightforward synthetic approach would be the condensation of the primary amine with an aldehyde-functionalized fluorophore (such as pyrene-1-carboxaldehyde or a naphthaldehyde derivative) to form a Schiff base (imine). In the unbound state, the fluorescence of the fluorophore might be quenched. Upon coordination of a target metal ion to the imine nitrogen and potentially the ketone oxygen, the electronic properties of the system would be altered. This can lead to a "turn-on" fluorescence response through mechanisms like Chelation-Enhanced Fluorescence (CHEF). The specific structure of the binding pocket provided by the oxolane ring could impart selectivity for certain ions over others. This strategy has been successfully applied to create sensors for various metal ions.

Table 5: Design of a Molecular Probe
ComponentFunctionExample
Binding UnitSelectively binds the target analyte.The this compound moiety.
Signaling Unit (Fluorophore)Provides a measurable optical signal (fluorescence).Pyrene, Naphthalene, Anthracene, Coumarin.
LinkerCovalently connects the binding and signaling units.Imine (Schiff base) formed from the amine.
Target AnalyteThe chemical species to be detected.Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Aminooxolane Derivatives

The synthesis of substituted oxolanes and related saturated heterocycles is a field of continuous development in organic chemistry. Future research will likely focus on creating more efficient and stereoselective methods to access derivatives of 1-(4-Aminooxolan-3-yl)ethan-1-one.

Key areas for synthetic innovation include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the two adjacent chiral centers on the oxolane ring will be crucial for accessing enantiomerically pure compounds. This could involve the use of chiral catalysts in reactions such as intramolecular cyclizations or multicomponent reactions.

Novel Cyclization Strategies: The formation of the substituted oxolane ring is a key synthetic challenge. Research into novel cyclization reactions, potentially involving transition-metal catalysis or organocatalysis, could provide more direct and higher-yielding routes. For instance, methods analogous to the synthesis of substituted phosphetanes, phospholanes, phosphinanes, and phosphepanes could be adapted for oxolane synthesis. nih.govrsc.org

Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions that bring together simpler starting materials to construct the target molecule in a single step would be highly desirable for efficiency and atom economy. researchgate.net This approach is particularly powerful for generating libraries of related compounds for screening purposes.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Starting Materials
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity.Achiral precursors that undergo cyclization or functionalization.
Novel CyclizationDevelopment of new ring-forming reactions.Linear precursors with appropriate functional groups for cyclization.
Multicomponent ReactionsCombining three or more reactants in a single step.Simpler aldehydes, amines, and ketone precursors.

Exploration of Undiscovered Reactivity Patterns of the Oxolane-Amino-Ketone System

The combination of an amine, a ketone, and a heterocyclic ether within this compound suggests a rich and complex reactivity profile that is ripe for exploration. The β-amino ketone moiety is a particularly important pharmacophore and synthetic intermediate. nih.gov

Future investigations into its reactivity could uncover:

Intramolecular Reactions: The proximity of the amino and ketone groups could facilitate novel intramolecular cyclizations, rearrangements, or condensation reactions, leading to new heterocyclic scaffolds.

Reactivity as a Synthon: The compound can serve as a versatile building block (synthon) for the synthesis of more complex molecules. For example, the amino group can be acylated, alkylated, or used in the formation of imines, while the ketone can undergo aldol (B89426) reactions, Wittig reactions, or reductions. The reactivity of β-aminovinyl ketones, which can be derived from β-amino ketones, showcases the potential for these systems to act as scaffolds for annulation reactions. rsc.org

Ring-Opening Reactions: Under certain conditions, the oxolane ring could be opened, providing access to functionalized acyclic compounds that may be difficult to synthesize by other means.

Integration into Advanced Materials Architectures with Tunable Properties

Heterocyclic compounds are increasingly being incorporated into polymers and other materials to impart specific functions. The unique structure of this compound makes it an interesting candidate for the development of advanced materials.

Emerging opportunities in this area include:

Polymer Side-Chain Functionalization: The amino or ketone group could be used to attach the molecule as a side-chain to a polymer backbone. This could influence the polymer's properties, such as its solubility, thermal stability, and interaction with other molecules. The modification of polymer side-chains is a known strategy for tuning material properties. nih.govresearchgate.netnih.gov

Development of Functional Polymers: Polymerizing derivatives of this compound could lead to new polymers with inherent functionalities. For example, polymers containing this moiety might exhibit interesting photophysical or electronic properties, similar to other heterocyclic polymers. rsc.org

Self-Assembling Materials: The presence of hydrogen bond donors (the amine) and acceptors (the ketone and ether oxygen) suggests that derivatives of this compound could participate in self-assembly processes, forming well-ordered supramolecular structures.

Material ApplicationPotential Role of the CompoundDesired Properties
Functional PolymersAs a monomer or a side-chain.Tunable solubility, thermal stability, electronic properties.
Self-Assembling SystemsAs a building block for supramolecular structures.Ordered materials with specific functionalities.
Responsive MaterialsAs a component that responds to external stimuli.Materials that change properties in response to pH, light, etc.

Catalytic Applications in Organic Transformations Utilizing its Unique Structure

The structural similarity of the aminooxolane core to proline, a well-known organocatalyst, suggests that this compound and its derivatives could have applications in catalysis. researchgate.netwikipedia.orgtandfonline.comresearchgate.netnih.gov

Future research could explore its use as:

An Organocatalyst: The secondary amine within the chiral oxolane framework could potentially catalyze a range of asymmetric reactions, such as aldol and Mannich reactions, through enamine or iminium ion intermediates.

A Chiral Ligand: The molecule could be modified to act as a chiral ligand for transition metal catalysts. The presence of nitrogen and oxygen donor atoms makes it suitable for coordinating to metal centers, and its inherent chirality could be used to induce stereoselectivity in metal-catalyzed reactions.

A Catalyst Scaffold: The compound could serve as a starting point for the synthesis of more complex catalytic systems, where additional functional groups are added to tune its catalytic activity and selectivity.

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

In line with the growing importance of green chemistry, future research will undoubtedly focus on developing sustainable methods for the synthesis of this compound and its derivatives.

Key green chemistry innovations could include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources would be a significant step towards sustainability. rsc.org

Solvent-Free and Aqueous Reactions: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents is a core principle of green chemistry. Reactions in water or under solvent-free conditions are highly desirable. euroasiapub.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net

Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste and improves the efficiency of chemical processes. This includes the use of both organocatalysts and metal catalysts. mdpi.comrasayanjournal.co.inmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. euroasiapub.orgresearchgate.netrasayanjournal.co.inmdpi.com

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